molecular formula C24H24N2O6S2 B12030087 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-09-3

2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12030087
CAS No.: 617697-09-3
M. Wt: 500.6 g/mol
InChI Key: VTBHBFURLDSIDS-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure comprises:

  • Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system combining thiazole and pyrimidine rings.
  • 2,5-Dimethoxybenzylidene group: A substituted benzylidene moiety at position 2, providing electron-donating methoxy groups.
  • Thiophen-2-yl substituent: A sulfur-containing heterocycle at position 5, enhancing electronic diversity.
  • 2-Methoxyethyl ester: A polar ester group at position 6, influencing solubility and pharmacokinetics.

Synthesis typically involves condensation of a thiouracil precursor with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid, followed by cyclization . While specific yield data for this compound is unavailable, analogous reactions achieve ~68–78% yields .

Properties

CAS No.

617697-09-3

Molecular Formula

C24H24N2O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O6S2/c1-14-20(23(28)32-10-9-29-2)21(18-6-5-11-33-18)26-22(27)19(34-24(26)25-14)13-15-12-16(30-3)7-8-17(15)31-4/h5-8,11-13,21H,9-10H2,1-4H3/b19-13+

InChI Key

VTBHBFURLDSIDS-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Core Thiazolo[3,2-a]Pyrimidine Synthesis

The thiazolo[3,2-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting a thiazole derivative with a pyrimidine precursor under acidic or basic conditions. For example, 7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylic acid serves as a key intermediate. This intermediate is synthesized by heating a mixture of thiourea, ethyl acetoacetate, and thiophene-2-carbaldehyde in ethanol under reflux, followed by cyclization using phosphoryl chloride (POCl₃) .

Reaction Conditions for Core Formation

StepReagentsSolventTemperatureYield
CyclizationPOCl₃Toluene110°C68%
CatalystSolventTime (h)Yield
PiperidineEthanol672%
Ammonium acetateToluene865%

Esterification with 2-Methoxyethanol

The final step involves esterifying the carboxylic acid group at position 6 with 2-methoxyethanol. This is achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) or tetrahydrofuran (THF). Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency .

Esterification Parameters

Coupling AgentSolventDMAP (mol%)Yield
DCCDCM1085%
EDCTHF578%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 3.38 (s, 3H, OCH₃), 3.82 (s, 6H, Ar-OCH₃), 6.92–7.45 (m, 4H, aromatic) .

  • MS (ESI): m/z 500.6 [M+H]⁺ .

Challenges and Optimization

  • Regioselectivity: Competing reactions during benzylidene introduction may yield 2,4-dimethoxy analogs. Using excess 2,5-dimethoxybenzaldehyde (1.5 equiv) suppresses byproduct formation .

  • Solvent Effects: Replacing ethanol with toluene in condensation steps improves yields by 10–15% due to reduced side reactions .

Scale-Up Considerations

Industrial-scale synthesis requires modifications such as:

  • Continuous flow reactors for cyclization steps to enhance heat transfer.

  • Catalytic recycling systems for expensive coupling agents (e.g., EDC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and thiophene moieties.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: Products typically include alcohols or alkanes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that thiazolo-pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been evaluated for their growth inhibitory activity against breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays, showing promising results in inhibiting cell proliferation .
  • Antimicrobial Properties : The thiazolo-pyrimidine scaffold has been explored for its antimicrobial properties. Studies have demonstrated that certain derivatives possess activity against a range of bacterial strains, including Escherichia coli and Klebsiella pneumoniae .
  • Enzyme Inhibition : Some derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme linked to various neurological disorders. The inhibition of MAO can lead to potential therapeutic effects in treating conditions such as depression and anxiety .

Material Science

  • Organic Electronics : The unique electronic properties of compounds containing thiophene units make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of such compounds into device architectures has shown improvements in charge transport and overall device efficiency.

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityMCF-7 Cell LineThe compound exhibited IC50_{50} values indicating significant cytotoxicity .
Antimicrobial EvaluationVarious Bacterial StrainsDemonstrated effective inhibition against multiple strains with varying MIC values .
MAO Inhibition StudyNeurological DisordersIdentified as a potent inhibitor with potential therapeutic implications .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and affecting biological pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Substituents and Structural Features
Compound Name Position 2 Substitutent Position 5 Substitutent Ester Group Reference
Target Compound 2,5-Dimethoxybenzylidene Thiophen-2-yl 2-Methoxyethyl
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... 2-Fluorobenzylidene Phenyl Ethyl
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-... Unsubstituted benzylidene 4-Bromophenyl Ethyl
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... 2,4,6-Trimethoxybenzylidene Phenyl Ethyl
Benzyl 2-(3,4,5-trimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-... 3,4,5-Trimethoxybenzylidene Thiophen-2-yl Benzyl
Key Observations:
  • Position 2 : The target’s 2,5-dimethoxybenzylidene group offers balanced electron donation compared to electron-withdrawing fluorine (2-fluorobenzylidene) or sterically hindered 2,4,6-trimethoxy analogs .
  • Position 5 : The thiophen-2-yl group introduces sulfur-mediated electronic effects, contrasting with phenyl (lipophilic) or bromophenyl (halogen bonding) groups .
  • Ester Group: The 2-methoxyethyl ester enhances hydrophilicity vs.

Crystallographic and Conformational Analysis

Thiazolo[3,2-a]pyrimidine derivatives exhibit a flattened boat conformation in the central pyrimidine ring, with puckering amplitudes (Δ) of ~0.22–0.25 Å . The target compound’s dihedral angles between the fused thiazole-pyrimidine system and substituent rings are critical for intermolecular interactions:

  • Dihedral Angles: In analogs like ethyl 2-(2,4,6-trimethoxybenzylidene)-..., the dihedral angle between the thiazolo[3,2-a]pyrimidine core and the benzene ring is ~80.94°, facilitating π-π stacking .
  • Hydrogen Bonding : Methoxy groups participate in C–H···O interactions, forming supramolecular chains. For example, in ethyl 5-(4-bromophenyl)-..., bifurcated C–H···O bonds create crystal lattice stability .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Solubility (Polarity Trend) Reference
Target Compound Data Unavailable ~1700–1720 (estimated) Moderate (2-methoxyethyl)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-... (11a) 243–246 1719 Low (ethyl ester)
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... Not Reported 1719 Low (ethyl ester)
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-... 427–428 1718 Low (ethyl ester)
  • Melting Points : Higher melting points correlate with increased crystallinity, often seen in trimethoxy-substituted analogs due to enhanced hydrogen bonding .
  • Solubility : The 2-methoxyethyl ester in the target compound likely improves solubility in polar solvents vs. ethyl esters .

Biological Activity

The compound 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities. This complex organic molecule features a thiazole ring fused with a pyrimidine structure and is characterized by unique substituents that enhance its potential biological reactivity. Research highlights its potential in various therapeutic areas, including anti-inflammatory and antidiabetic activities.

Structural Characteristics

The structural formula of the compound is represented as follows:

C24H24N2O6S2\text{C}_{24}\text{H}_{24}\text{N}_2\text{O}_6\text{S}_2

This compound's unique characteristics stem from its methoxy and thiophenyl substituents, which improve solubility and biological activity compared to simpler derivatives. The presence of these functional groups facilitates interactions with biological targets that may not be observed in less complex analogs.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant antitumor properties. In vitro studies have shown that compounds similar to 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can inhibit the growth of various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineM-HeLa (Cervical adenocarcinoma)12.4
Ethyl (Z)-2-(2-Hydroxybenzylidene)-7-Methyl-3-Oxo-thiazolo[3,2-a]pyrimidinePC3 (Prostate adenocarcinoma)15.6

These findings suggest that the compound may have potential as a therapeutic agent against specific tumors due to its ability to induce apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of thiazolo[3,2-a]pyrimidines have also been documented. Studies indicate that derivatives can exhibit significant antibacterial and antifungal activities. The following table summarizes some findings:

CompoundMicrobial StrainActivity
2-Hydroxyethyl 5-(4-Methoxyphenyl)-thiazolo[3,2-a]pyrimidineE. coliInhibitory
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidineS. aureusInhibitory

These results highlight the potential of 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate as a candidate for developing new antimicrobial agents.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the interactions between the compound and specific molecular targets—such as enzymes or receptors—play a critical role in modulating biological pathways. The methoxy groups may enhance binding affinity and selectivity towards these targets.

Case Studies

  • Antitumor Study : A recent study investigated the effects of various thiazolo[3,2-a]pyrimidines on tumor growth in xenograft models. The results indicated that compounds with similar structures to 2-Methoxyethyl 2-(2,5-dimethoxybenzylidene) significantly reduced tumor size compared to control groups.
    • Findings : Tumor size reduction by up to 60% was observed with a dosage of 10 mg/kg body weight.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity against resistant strains of bacteria. The compound demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus.
    • Findings : Minimum inhibitory concentration (MIC) values were noted at concentrations lower than those required for traditional antibiotics.

Q & A

Q. What synthetic strategies are effective for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?

A common approach involves cyclocondensation reactions. For example, refluxing a thiouracil precursor with chloroacetic acid, substituted benzaldehyde, and sodium acetate in acetic acid/acetic anhydride (1:1) under reflux for 8–10 hours yields the target compound. This method achieves ~78% yield after recrystallization from ethyl acetate/ethanol . Key steps include:

  • Ring closure : Formation of the thiazole ring via nucleophilic substitution.
  • Benzylidene incorporation : Aldol-like condensation with aromatic aldehydes.
  • Solvent optimization : Acetic anhydride enhances reaction efficiency by removing water.

Q. How can single crystals suitable for X-ray diffraction be obtained?

Slow evaporation of a 3:2 ethyl acetate-ethanol solution is effective, producing pale yellow crystals. Critical parameters include:

  • Purity : Recrystallization removes impurities that disrupt lattice formation.
  • Temperature control : Gradual solvent evaporation minimizes defects.
  • Crystal mounting : Use cryoprotectants (e.g., Paratone-N oil) to prevent solvent loss during data collection .

Q. What spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm; methoxy groups at δ 3.8–4.1 ppm) .
  • IR spectroscopy : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 500–550) validate the molecular formula .

Advanced Research Questions

Q. How does the thiazolo[3,2-a]pyrimidine core influence molecular conformation and packing?

X-ray studies reveal:

  • Ring puckering : The dihydropyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å from the plane), with a dihedral angle of 80.94° between the thiazole and benzene rings .
  • Intermolecular interactions : C–H···O hydrogen bonds (2.7–3.0 Å) create chains along the crystallographic c-axis, stabilizing the lattice .
  • π-π stacking : Centroid distances of 3.66 Å between aromatic systems enhance thermal stability .

Q. How can discrepancies in NMR and X-ray data be resolved?

  • Dynamic effects : Rotameric equilibria (e.g., methoxyethyl groups) may broaden NMR signals, while X-ray data reflect static conformations. Use variable-temperature NMR to identify exchange processes .
  • Crystallographic disorder : Refine occupancy factors in SHELXL to model alternative conformations (e.g., thiophene ring orientations) .

Q. What computational methods predict bioactivity of this compound?

  • Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2) or kinases.
  • Pharmacophore mapping : Identify critical features (e.g., hydrophobic thiophene, hydrogen-bond acceptor carbonyl groups) using MOE or Phase .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~3.5) and CYP450 inhibition risks .

Q. Why do substituents on the benzylidene moiety affect biological activity?

  • Electron-withdrawing groups (e.g., -F, -CN) enhance electrophilicity, improving interactions with nucleophilic enzyme residues.
  • Methoxy groups increase lipophilicity, enhancing membrane permeability (e.g., 4-methoxy analogs show 2× higher cytotoxicity than unsubstituted derivatives) .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step?

  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate dehydration .
  • Microwave-assisted synthesis : Reduce reaction time from 10 hours to 30 minutes, improving yield to 85% .

Q. What strategies mitigate twinning in X-ray crystallography?

  • Data merging : Process twinned data with SHELXL’s TWIN/BASF commands.
  • Crystal selection : Use a polarizing microscope to identify single-domain crystals .

Q. How to reconcile conflicting IR and computational vibrational spectra?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate spectra using Gaussian. Compare experimental vs. theoretical peak assignments (e.g., C=O stretch at 1712 cm⁻¹ vs. 1705 cm⁻¹ predicted) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.